molecular formula C6H5F3O3 B3031788 A-Trifluoroacetyl-G-butyrolactone CAS No. 69243-04-5

A-Trifluoroacetyl-G-butyrolactone

Cat. No.: B3031788
CAS No.: 69243-04-5
M. Wt: 182.1 g/mol
InChI Key: UGCNKKXWKVWELR-UHFFFAOYSA-N
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Description

A-Trifluoroacetyl-G-butyrolactone is a chemical compound with the molecular formula C6H5F3O3 and a molecular weight of 182.1 g/mol It is a derivative of butyrolactone, featuring a trifluoroacetyl group attached to the lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Trifluoroacetyl-G-butyrolactone can be synthesized through several methods. One common approach involves the reaction of butyrolactone with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: A-Trifluoroacetyl-G-butyrolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

A-Trifluoroacetyl-G-butyrolactone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug development.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of A-Trifluoroacetyl-G-butyrolactone involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, undergoing biotransformation to produce active metabolites .

Comparison with Similar Compounds

Uniqueness: A-Trifluoroacetyl-G-butyrolactone is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O3/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCNKKXWKVWELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500956
Record name 3-(Trifluoroacetyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69243-04-5
Record name 3-(Trifluoroacetyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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